molecular formula C19H16N2O3S B2668184 4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide CAS No. 865659-20-7

4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide

Cat. No. B2668184
CAS RN: 865659-20-7
M. Wt: 352.41
InChI Key: JNNISYCJILXBNI-UHFFFAOYSA-N
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Description

“4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide” is a chemical compound with the CAS Number: 865659-20-7 . It has a molecular weight of 352.41 . The IUPAC name for this compound is 4-methoxy-N-(pyrrolo[1,2-a]quinolin-6-yl)benzenesulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H16N2O3S/c1-24-15-8-10-16(11-9-15)25(22,23)20-18-5-2-6-19-17(18)12-7-14-4-3-13-21(14)19/h2-13,20H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 352.41 . The compound should be stored at a temperature between 28 C . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Fluorescent Complex Formation : A study detailed the synthesis of methoxy isomers of N-quinolyl-methylbenzenesulfonamide, highlighting a specific compound's ability to form a significantly more fluorescent complex with Zn(II) compared to its analogues. This property suggests its potential application in biochemical assays for zinc detection (M. Kimber et al., 2003).
  • Antimalarial and Antifungal Activities : Another study synthesized N-functionalized quinolines, showing moderate activity against Plasmodium falciparum and promising antifungal properties. This research underscores the compound's potential in developing new treatments for malaria and fungal infections (Stéphanie Vandekerckhove et al., 2015).

Biological Activities and Applications

  • Anticancer Properties : Research into quinoline derivatives bearing a sulfonamide moiety revealed their antimicrobial and anticancer activities. These compounds, including analogues of 4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide, have shown promising results against various cancer cell lines, indicating their potential as anticancer agents (Biointerface Research in Applied Chemistry, 2019).
  • Antiproliferative Activity : Novel pyrroloquinoline derivatives were synthesized and evaluated for their antiproliferative activity, demonstrating the compounds' ability to inhibit cell growth in leukemia cell lines. This finding suggests their application in cancer therapy (M. Ferlin et al., 2001).

Mechanism of Action

The mechanism of action for “4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide” is not specified in the search results. It’s worth noting that compounds containing the quinoline moiety have been shown to exhibit diverse pharmacological properties , but the specific actions of this compound would need to be determined through further study.

properties

IUPAC Name

4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-15-8-10-16(11-9-15)25(22,23)20-18-5-2-6-19-17(18)12-7-14-4-3-13-21(14)19/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNISYCJILXBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC4=CC=CN4C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide

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